4-Fluorostyrene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

-Fluorostyrene is a crucial starting material for the synthesis of diverse organic compounds due to its reactivity and the strategic placement of the fluorine group. Researchers utilize it to create:

- Fluorinated Pharmaceuticals: The incorporation of fluorine atoms can enhance the potency, metabolic stability, and blood-brain barrier penetration of drugs. 4-Fluorostyrene serves as a precursor for fluorinated analogues of existing drugs or the development of entirely new pharmaceuticals [].

- Functional Materials: Polymers with specific properties like thermal stability, electrical conductivity, and water repellency can be constructed using 4-Fluorostyrene as a building block. This allows for the design of novel materials for applications in electronics, coatings, and membranes [].

- Agrochemicals: Fluorine substitution can improve the effectiveness of pesticides and herbicides. 4-Fluorostyrene can be a starting point for the synthesis of these next-generation agrochemicals [].

Catalysis Research

The presence of the double bond (C=C) in 4-Fluorostyrene makes it a suitable substrate for studying catalyst behavior. Researchers employ it to:

- Evaluate Catalyst Activity and Selectivity: By monitoring the reaction between 4-Fluorostyrene and different catalysts, scientists can assess the efficiency and product distribution of the catalytic process [].

- Develop New Catalysts: Understanding how existing catalysts interact with 4-Fluorostyrene aids in the design and optimization of novel catalysts for various organic transformations [].

4-Fluorostyrene is an organic compound with the molecular formula C₈H₇F. It is characterized by a vinyl group (styrene) substituted with a fluorine atom at the para position of the aromatic ring. This substitution significantly influences its chemical properties and reactivity. The compound is a colorless to pale yellow liquid that is flammable and has a boiling point of approximately 29-30 °C and a melting point of -34.5 °C .

Due to the presence of the fluorine atom, 4-fluorostyrene exhibits unique electronic properties compared to other styrene derivatives, making it an important compound in both synthetic chemistry and materials science.

Several methods are available for synthesizing 4-fluorostyrene:

- Fluorination of Styrene: Direct fluorination of styrene using fluorinating agents can yield 4-fluorostyrene. This method requires careful control of reaction conditions to minimize side products.

- Electrophilic Aromatic Substitution: This method involves the introduction of a fluorine substituent onto styrene through electrophilic aromatic substitution reactions.

- Dehydrohalogenation: Starting from halogenated precursors, dehydrohalogenation can be employed to obtain 4-fluorostyrene .

4-Fluorostyrene finds applications in various fields:

- Polymer Chemistry: It is used as a monomer for synthesizing fluorinated polymers, which exhibit enhanced thermal stability and chemical resistance.

- Pharmaceuticals: Its unique properties make it a candidate for drug development and synthesis of biologically active compounds.

- Material Science: The compound is utilized in developing advanced materials with specific electrical and optical properties due to its electron-withdrawing fluorine atom .

Several compounds share structural similarities with 4-fluorostyrene. Here are some notable examples:

| Compound | Molecular Formula | Key Differences |

|---|---|---|

| Styrene | C₈H₈ | No fluorine substituent; higher reactivity in electrophilic reactions. |

| 4-Methylstyrene | C₈H₈ | Methyl group increases hydrophobicity; different photochemical behavior. |

| 3-Fluorostyrene | C₈H₇F | Fluorine at meta position alters electronic distribution; different reactivity patterns. |

| Vinyl Fluoride | C₂H₃F | Smaller structure; primarily used in polymer synthesis rather than as a monomer. |

Uniqueness of 4-Fluorostyrene

The unique positioning of the fluorine atom at the para position gives 4-fluorostyrene distinct electronic and steric properties compared to its analogs. This positioning influences its reactivity in copolymerization and photo

Molecular Structure and Bonding

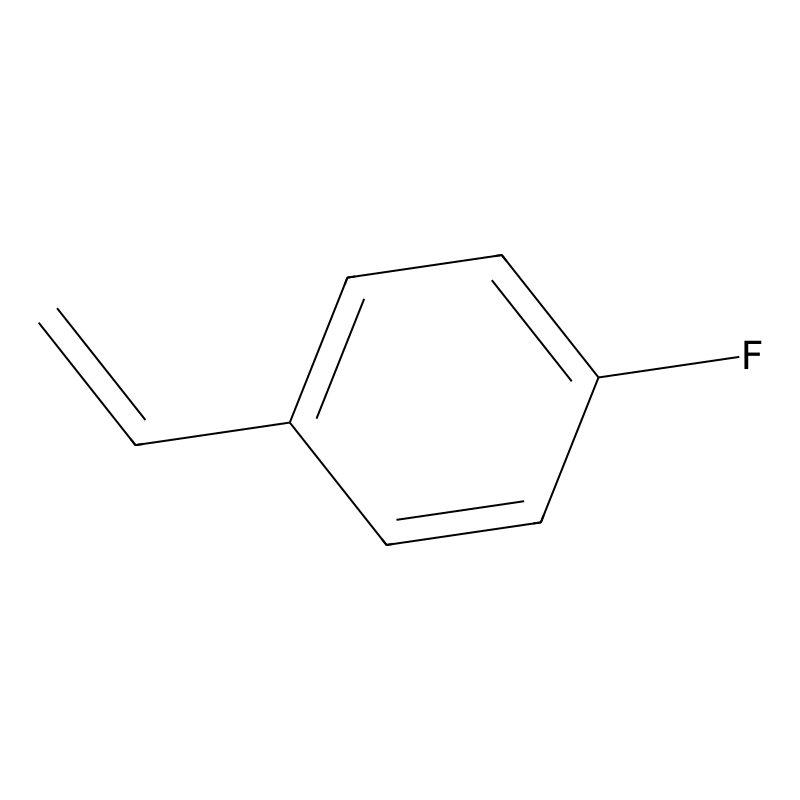

4-Fluorostyrene (CAS 405-99-2) is an aromatic vinyl compound with the molecular formula C8H7F and a molecular weight of 122.14 g/mol [1] [2] [3]. The compound features a benzene ring substituted with a fluorine atom at the para position and a vinyl group (ethenyl) at the opposite para position [1] [4]. The International Union of Pure and Applied Chemistry name is 1-ethenyl-4-fluorobenzene [1] [5].

The molecular structure exhibits planar geometry for the aromatic ring system with the vinyl group capable of rotation around the exocyclic carbon-carbon bond [6]. Theoretical calculations using density functional theory methods have demonstrated that the internal barrier to rotation about the exocyclic carbon-carbon bond in 4-fluorostyrene is very similar to that observed in unsubstituted styrene [6]. The fluorine substituent at the para position exerts minimal steric influence on the vinyl group rotation due to its remote location [6].

The carbon-fluorine bond length and the electronic distribution around the fluorine atom are influenced by the conjugated aromatic system [7]. Nuclear magnetic resonance studies have revealed that the fluorine atom in 4-fluorostyrene exhibits delocalized electron density when the molecule is in its neutral state [7]. The electronegativity of fluorine creates an inductive effect that influences the electron density distribution throughout the aromatic ring system [8].

Physical Constants

Melting and Boiling Points

4-Fluorostyrene exists as a liquid at room temperature with a melting point ranging from -36 to -33 degrees Celsius [3] [9] [10]. The compound exhibits a boiling point of 145-148 degrees Celsius at standard atmospheric pressure (760 millimeters of mercury) [9] [10]. Under reduced pressure conditions of 50 millimeters of mercury, the boiling point decreases significantly to 67 degrees Celsius [3] [11].

The relatively low melting point and moderate boiling point reflect the molecular structure and intermolecular forces present in 4-fluorostyrene [3] [9]. The presence of the fluorine substituent increases the molecular weight compared to styrene while maintaining similar intermolecular interactions [9] [10].

Density and Refractive Index

The density of 4-fluorostyrene is 1.024 g/mL at 25 degrees Celsius, indicating that the compound is slightly denser than water [3] [10]. The specific gravity measured at 20/20 degrees Celsius is 1.02 [11]. These density values reflect the influence of the fluorine atom, which contributes to the overall molecular mass while occupying relatively little volume [3] [11].

The refractive index of 4-fluorostyrene ranges from 1.514 to 1.516 at 20 degrees Celsius [11] [5] [10]. This optical property indicates the compound's ability to bend light and is consistent with aromatic compounds containing halogen substituents [11] [5]. The refractive index measurements are typically performed at 589 nanometers (sodium D-line) [5].

Solubility Parameters

4-Fluorostyrene demonstrates distinct solubility characteristics that reflect its chemical structure and polarity [11] [10]. The compound is completely insoluble in water due to its hydrophobic aromatic nature and the lack of hydrogen bonding capability [11] [10]. However, 4-fluorostyrene exhibits good solubility in various organic solvents including methanol, ethanol, diethyl ether, and benzene [11].

The solubility pattern follows typical behavior for aromatic vinyl compounds, with miscibility in nonpolar and moderately polar organic solvents [11]. The fluorine substituent provides some polarity to the molecule but does not significantly alter the overall hydrophobic character [11] [10].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopy (Proton, Carbon-13, Fluorine-19)

Proton nuclear magnetic resonance spectroscopy of 4-fluorostyrene reveals characteristic signals for both the aromatic and vinyl protons [12] [6]. The vinyl protons appear as a typical styrene pattern with signals corresponding to the terminal methylene protons and the internal vinyl proton [6]. Long-range coupling constants involving the meta and alpha protons provide information about molecular conformation and internal rotation barriers [6].

Carbon-13 nuclear magnetic resonance spectroscopy shows distinct signals for the aromatic carbon atoms and the vinyl carbons [13]. The aromatic carbons exhibit chemical shifts characteristic of para-disubstituted benzene rings, with the carbon bearing the fluorine substituent showing a characteristic downfield shift due to the electronegative fluorine atom [13]. The vinyl carbons appear in the typical alkene region of the spectrum [13].

Fluorine-19 nuclear magnetic resonance spectroscopy provides valuable structural information about the fluorine environment [6] [7]. The fluorine chemical shift is sensitive to the electronic environment and exhibits coupling with nearby protons [6]. Studies have demonstrated that the fluorine-19 chemical shift in 4-fluorostyrene reflects the delocalized nature of the fluorine electron density within the aromatic system [7].

Infrared and Raman Spectroscopy

Infrared spectroscopy of 4-fluorostyrene displays characteristic absorption bands for the vinyl and aromatic functional groups [14] [15]. The spectrum shows bands corresponding to carbon-carbon double bond stretching vibrations and aromatic carbon-hydrogen stretching modes [14]. The presence of the fluorine substituent influences the intensity and position of certain vibrational modes [15].

Raman spectroscopy provides complementary vibrational information to infrared spectroscopy [15] [16]. The Raman spectrum of 4-fluorostyrene exhibits ring breathing modes and other characteristic vibrational patterns of substituted aromatic compounds [15] [16]. Detailed vibrational analysis using both infrared and Raman techniques has been employed to develop molecular force field calculations for the compound [15] [16].

Mass Spectrometry

Mass spectrometry of 4-fluorostyrene produces a molecular ion peak at mass-to-charge ratio 122, corresponding to the molecular weight of the compound [12] [17]. The fragmentation pattern shows characteristic losses typical of aromatic vinyl compounds [12]. Common fragment ions include peaks resulting from the loss of fluorine and various hydrocarbon fragments [12] [17].

Electron impact ionization studies have revealed specific fragmentation pathways and ion formation mechanisms [17]. The mass spectral data provide valuable information for compound identification and structural confirmation [12] [17].

Molecular Force Field Analysis

Molecular force field calculations for 4-fluorostyrene have been performed using both ab initio and density functional theory methods [15] [16]. These calculations employ various basis sets including Hartree-Fock, second-order Møller-Plesset perturbation theory, and density functional theory with different basis sets [15] [16]. The force field analysis provides insights into vibrational properties and molecular conformations [16].

Scaled force field calculations have been conducted using natural coordinates for different conformers of fluorostyrene derivatives [18]. The calculations utilize scale factors available in the literature and provide refined force constants for meaningful molecular comparisons [18]. The force field analysis contributes to understanding the relationship between molecular structure and vibrational properties [16] [18].

The molecular force field data have been expressed in canonical form to enable comparisons with related aromatic vinyl compounds [18]. These calculations provide fundamental information about bond strengths, vibrational frequencies, and molecular dynamics [15] [16] [18].

Stability and Reactivity

Thermal Stability

4-Fluorostyrene exhibits thermal stability characteristics typical of aromatic vinyl monomers [19] [20]. The compound requires stabilization during storage and handling to prevent polymerization [20] [21]. Commercial preparations typically contain 4-tert-butylcatechol as a polymerization inhibitor at concentrations of approximately 0.1 percent [2] [21].

The thermal decomposition of 4-fluorostyrene can lead to the release of irritating gases and toxic decomposition products [20]. At elevated temperatures, the compound may undergo various decomposition pathways producing carbon monoxide, carbon dioxide, and organic derivatives [20]. The thermal stability is influenced by the presence of oxygen and polymerization inhibitors [20] [22].

Chemical Reactivity Patterns

The chemical reactivity of 4-fluorostyrene is influenced by both the vinyl group and the fluorine substituent [23] [24]. The electron-withdrawing nature of the fluorine atom affects the reactivity of the vinyl group toward electrophilic and nucleophilic reactions [23]. Comparative studies with other halogenated styrenes have demonstrated that 4-fluorostyrene exhibits intermediate reactivity between unsubstituted styrene and other para-halogenated derivatives [23] [24].

Polymerization studies have shown that 4-fluorostyrene can undergo free radical polymerization to form poly(4-fluorostyrene) [19]. The resulting polymer exhibits high dielectric strength, good thermal stability, and hydrophobic properties [19]. The polymerization kinetics and mechanism are influenced by the electronic effects of the fluorine substituent [19] [23].

Bioactivation studies have revealed that 4-fluorostyrene can be metabolized to form reactive intermediates [24]. The compound exhibits lower cytotoxicity compared to other halogenated styrene derivatives, with bioactivation-reactivity indices reflecting the combined influence of metabolite formation efficiency and electrophilicity [24].

Flammability Characteristics

4-Fluorostyrene is classified as a flammable liquid belonging to Category 3 under the Globally Harmonized System of Classification and Labelling of Chemicals [1] [25]. The compound exhibits a flash point ranging from 26.7 to 35 degrees Celsius, indicating significant fire hazard potential [9] [10] [25]. The vapor pressure of 6.2 millimeters of mercury at 25 degrees Celsius contributes to vapor formation and flammability risk [9].

The compound forms explosive vapor-air mixtures under appropriate concentration conditions [26] [20]. Heating of 4-fluorostyrene can lead to expansion or decomposition with potential for violent rupture of containers [26]. The vapors are heavier than air and can travel considerable distances to ignition sources [26] [20].

Specific explosive limits (lower explosive limit and upper explosive limit) for 4-fluorostyrene have not been definitively established in the available literature [27] [28]. However, the compound exhibits flammability behavior similar to other aromatic vinyl compounds [29] [30]. Proper storage conditions require maintenance of temperatures between 2-8 degrees Celsius and protection from heat sources, sparks, and open flames [10] [25].

Data Tables

Table 2.2. Physical Constants of 4-Fluorostyrene

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C8H7F | [1] [2] [3] |

| Molecular Weight (g/mol) | 122.14 | [1] [2] [3] |

| CAS Number | 405-99-2 | [1] [2] [3] |

| Melting Point (°C) | -36 to -33 | [3] [9] [10] |

| Boiling Point (°C at 760 mmHg) | 145-148 | [9] [10] |

| Boiling Point (°C at 50 mmHg) | 67 | [3] [11] |

| Density (g/mL at 25°C) | 1.024 | [3] [10] |

| Specific Gravity (20/20) | 1.02 | [11] |

| Refractive Index (20°C) | 1.514-1.516 | [11] [5] [10] |

| Flash Point (°C) | 26.7-35 | [9] [10] |

| Vapor Pressure (mmHg at 25°C) | 6.2 | [9] |

| Solubility in Water | Insoluble | [11] [10] |

| Storage Temperature (°C) | 2-8 | [11] [10] |

Table 2.2.3. Solubility Parameters of 4-Fluorostyrene

| Solvent | Solubility | Reference |

|---|---|---|

| Water | Insoluble | [11] [10] |

| Methanol | Soluble | [11] |

| Ethanol | Soluble | [11] |

| Diethyl Ether | Soluble | [11] |

| Benzene | Soluble | [11] |

Table 2.5.3. Flammability Characteristics of 4-Fluorostyrene

| Property | Value | Reference |

|---|---|---|

| Flash Point (°C) | 26.7-35 | [9] [10] [25] |

| Auto-ignition Temperature (°C) | Not Available | [26] |

| Lower Explosive Limit (LEL, %) | Not Available | Not reported |

| Upper Explosive Limit (UEL, %) | Not Available | Not reported |

| Flammability Classification | Flammable Liquid Category 3 | [1] [25] |

| Fire Hazard Rating | Moderate | [26] [20] |

| Explosion Hazard | Vapor forms explosive mixture with air | [26] [20] |

| Thermal Decomposition Products | Toxic/irritating fumes, CO, CO2 | [26] [20] |

XLogP3

Melting Point

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Other CAS

Wikipedia

Dates

Maity et al. Oxidase catalysis via aerobically generated hypervalent iodine intermediates. Nature Chemistry, doi: 10.1038/nchem.2873, published online 16 October 2017